molecular formula C18H22N2O2 B6499724 N-((1-benzylpiperidin-4-yl)methyl)furan-2-carboxamide CAS No. 132864-15-4

N-((1-benzylpiperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B6499724
CAS No.: 132864-15-4
M. Wt: 298.4 g/mol
InChI Key: FHAKNSFZVHWKKQ-UHFFFAOYSA-N
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Description

N-((1-Benzylpiperidin-4-yl)methyl)furan-2-carboxamide (CAS: 132864-15-4) is a synthetic compound featuring a benzyl-substituted piperidine moiety linked via a methyl group to a furan-2-carboxamide scaffold. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications. Its synthesis typically involves coupling reactions between activated furan-2-carbonyl derivatives and benzylpiperidine-containing amines .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-18(17-7-4-12-22-17)19-13-15-8-10-20(11-9-15)14-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAKNSFZVHWKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183007
Record name N-[[1-(Phenylmethyl)-4-piperidinyl]methyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132864-15-4
Record name N-[[1-(Phenylmethyl)-4-piperidinyl]methyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132864-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[1-(Phenylmethyl)-4-piperidinyl]methyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)furan-2-carboxamide typically involves the reaction of 1-benzylpiperidine with furan-2-carboxylic acid. The process can be summarized as follows:

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 1-benzylpiperidine with a suitable reagent, such as a chlorinating agent, to introduce a reactive group.

    Coupling Reaction: The intermediate is then coupled with furan-2-carboxylic acid under controlled conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a ligand for specific receptors in the body.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.

    Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Fentanyl Analogs: Para-Fluoro and Ortho-Fluorofuranyl Fentanyl

Structural Similarities :

  • Para-Fluoro furanyl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, CAS: 9854) and ortho-Fluorofuranyl fentanyl (N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, CAS: 9863) share the furan-2-carboxamide core and piperidine backbone but differ in substituents:
    • Para-Fluoro : Fluorine at the para position of the phenyl ring.
    • Ortho-Fluoro : Fluorine at the ortho position of the phenyl ring.
    • Both compounds feature a phenethyl group on the piperidine nitrogen, unlike the benzyl group in the target compound.

Functional Differences :

  • The target compound lacks the phenethyl group, which is critical for opioid receptor binding in fentanyl analogs, suggesting reduced opioid activity.

Antiviral Derivatives: Fluoxetine Backbone Modifications

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide ():

  • Structural divergence includes a 4-fluorobenzyl and 4-methoxyphenyl group instead of benzylpiperidine.
  • Activity : Demonstrated enhanced antiviral activity against enteroviruses compared to fluoxetine, with reduced cytotoxicity. This highlights the role of aromatic substituents in optimizing therapeutic indices .

Sigma Receptor Ligands: N-(1-Benzylpiperidin-4-yl)arylacetamides

Key Examples :

  • N-(1-Benzylpiperidin-4-yl)phenylacetamide and its thiophene/naphthyl analogs ().
  • Structural Comparison : These compounds replace the furan-2-carboxamide with arylacetamide groups but retain the benzylpiperidine moiety.
  • Pharmacological Profile :
    • High selectivity for sigma1 receptors (Ki ratios >100 for sigma1 vs. sigma2).
    • Halogen substitutions on aromatic rings (e.g., chlorine) increased sigma2 affinity while maintaining sigma1 binding .

Antioxidant Thiourea Derivatives

Examples :

  • N-(benzylcarbamothioyl)furan-2-carboxamide and N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide ().
  • Structural Divergence : Thiourea (-NH-CS-NH-) linkage instead of a methyl-piperidine bridge.
  • Activity : Varied antioxidant properties depending on substituents, with sulfamoyl groups enhancing solubility and activity .

Piperidine-Linked Anticancer and CNS Agents

N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-(2-(piperidin-4-yloxy)phenyl)furan-2-carboxamide (101) :

  • Structural Features : Ethyl linker and additional piperidinyloxy group.
  • Synthesis Challenges : Low yield (18%) due to steric hindrance and complex purification .
  • Potential Applications: Blood-brain barrier permeability suggests CNS targeting, unlike the parent compound .

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